COX-2 Pharmacophore Validation via Sulfamoylheteroaryl Pyrazole Patent Class
The compound falls within the Markush structure of US Patent 6,951,876, which claims sulfamoylheteroaryl pyrazoles as COX-2 inhibitors. The patent establishes that the sulfamoyl (R2 = NH2) group and the heteroaryl A ring are essential for COX-2 inhibitory activity. While individual IC50 values for CAS 1106908-56-8 are not reported in the patent examples, structurally related compounds in the same patent series demonstrated significant COX-2 inhibition in vitro [1]. The presence of the 2,3-dihydro-1,4-benzodioxin as heteroaryl 'A' distinguishes this compound from thiophene, furan, or non-fused heteroaryl analogs that exhibit different COX-2 selectivity profiles according to the patent structure-activity relationship (SAR).
| Evidence Dimension | COX-2 inhibitory activity (patent class membership) |
|---|---|
| Target Compound Data | Specifically claimed within the Markush formula of US 6,951,876; contains 2,3-dihydro-1,4-benzodioxin as heteroaryl A and NH-sulfamoyl as R2 |
| Comparator Or Baseline | Other sulfamoylheteroaryl pyrazoles with varying heteroaryl A (e.g., thiophene, pyridine) or substituted sulfamoyl groups |
| Quantified Difference | Not quantified at the individual compound level; differentiation is structural (benzodioxin vs. other heteroaryls) based on patent SAR disclosure |
| Conditions | In vitro COX-2 enzyme inhibition assays as described in patent examples |
Why This Matters
For researchers seeking to probe the SAR of the benzodioxin heteroaryl specifically in a COX-2 context, CAS 1106908-56-8 is the only commercially listed representative carrying this exact heteroaryl-sulfamoyl-pyrazole-4-carboxylate combination, making it essential for systematic analoging.
- [1] Ando K, Kawamura K, et al. Sulfamoylheteroaryl pyrazole compounds as anti-inflammatory/analgesic agents. US Patent 6,951,876 B2 (filed Nov 28, 2000; issued Oct 4, 2005). View Source
